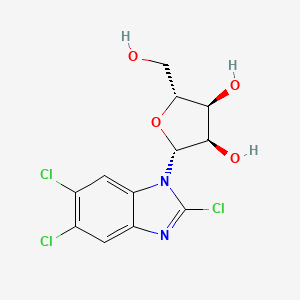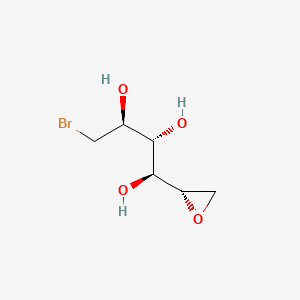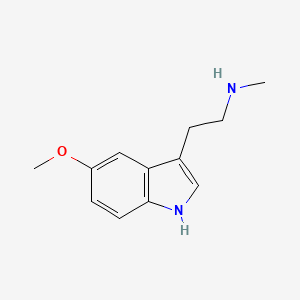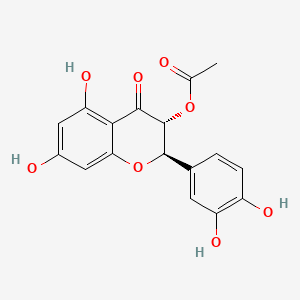
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole, commonly referred to as TCRB, is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication. This compound is known for its ability to block viral DNA maturation, making it a significant subject of study in antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole involves the reaction of 2,5,6-trichlorobenzimidazole with beta-D-ribofuranosyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole has several scientific research applications:
Chemistry: It is used as a model compound to study nucleophilic substitution reactions and the effects of chlorination on benzimidazole derivatives.
Biology: The compound is significant in studying the replication mechanisms of human cytomegalovirus and other related viruses.
Medicine: Its antiviral properties make it a potential candidate for developing antiviral drugs targeting human cytomegalovirus.
Industry: It is used in the synthesis of other benzimidazole derivatives with potential pharmaceutical applications.
Mécanisme D'action
2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole exerts its antiviral effects by inhibiting the maturation of viral DNA. It targets the human cytomegalovirus gene products UL89 and UL56, which are essential for the cleavage of newly formed viral DNA into genome-length units. This inhibition prevents the virus from replicating effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB): This compound is a 2-bromo analog of 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole and exhibits even more potent antiviral activity against human cytomegalovirus.
5’-Deoxy analogs: These analogs are nonphosphorylatable derivatives that maintain antiviral activity similar to this compound.
Uniqueness
This compound is unique due to its specific mechanism of action that does not require phosphorylation for antiviral activity. This distinguishes it from other antiviral nucleosides that typically require phosphorylation to exert their effects .
Propriétés
Formule moléculaire |
C12H11Cl3N2O4 |
|---|---|
Poids moléculaire |
353.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(2,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-6-7(2-5(4)14)17(12(15)16-6)11-10(20)9(19)8(3-18)21-11/h1-2,8-11,18-20H,3H2/t8-,9-,10-,11-/m1/s1 |
Clé InChI |
BSDCIRGNJKZPFV-GWOFURMSSA-N |
SMILES isomérique |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O |
Synonymes |
2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole 2,5,6-trichloro-1-(ribofuranosyl)benzimidazole TCRB cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















